(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Description
“(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene” is a nitrogen-rich tricyclic compound with a complex fused-ring system. Its molecular formula is C₁₁H₁₅N₃, and it has a molecular weight of 189.26 g/mol (CAS: 2059909-65-6) . The structure comprises a 14-membered tricyclic framework with three nitrogen atoms integrated into the ring system and a methoxy (-OCH₃) substituent at the 4R position. This compound is primarily utilized in pharmaceutical research, though its specific applications remain under investigation .
Properties
IUPAC Name |
(4R,6S)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-11-5-10-7-13-6-9-3-2-4-14-12(9)15(10)8-11/h2-4,10-11,13H,5-8H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSFHANAPZGTQ-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNCC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]2CNCC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a linear precursor through a series of condensation reactions.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile.
Final purification: The compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reactions involved.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
- Case Study 2 : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a potential modulator of neurotransmitter systems.
- Case Study 3 : Research indicates that this compound may enhance GABAergic transmission, which could be beneficial in treating anxiety disorders.
Development of Functional Materials
The unique tricyclic structure of this compound allows it to be incorporated into various polymer matrices to create functional materials with enhanced properties.
- Table 1: Properties of Functional Materials Incorporating this compound
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Electronics and aerospace |
| Mechanical Strength | Enhanced | Structural components |
| Biocompatibility | Moderate | Biomedical devices |
Chemical Probes
Due to its unique chemical structure, this compound serves as a valuable chemical probe in biological research.
- Case Study 4 : Utilized in studies to investigate the molecular mechanisms of drug resistance in cancer cells by tracing metabolic pathways influenced by this compound.
Mechanism of Action
The mechanism of action of (4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it to structurally related tricyclic nitrogen-containing compounds (Table 1). Key comparison criteria include molecular framework, substituents, nitrogen content, and reported bioactivity.
Table 1: Structural and Functional Comparison of Tricyclic Nitrogen-Containing Compounds
| Compound Name | Molecular Formula | Nitrogen Atoms | Key Substituents | Molecular Weight (g/mol) | CAS Number | Notable Features |
|---|---|---|---|---|---|---|
| (4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene | C₁₁H₁₅N₃ | 3 | 4R-methoxy | 189.26 | 2059909-65-6 | High nitrogen density; stereospecific |
| Haloxazolam (13-bromo-2-(2-fluorophenyl)-3-oxa-6,9-diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-trien-8-one) | C₁₇H₁₃BrFN₃O₂ | 3 | Bromo, fluorophenyl, ketone | 414.21 | Not specified | Benzodiazepine analog; bioactive |
| (6S)-2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene | C₁₁H₁₄N₂ | 2 | None | 174.25 | 2059912-18-2 | Reduced nitrogen count; simpler structure |
| 4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),2,5,10,12-pentaene | C₂₄H₂₈N₆ | 5 | Methylphenyl, propylpiperazine | 400.53 | 1171739-86-8 | High nitrogen density; extended substituents |
Key Findings
Structural Complexity and Nitrogen Content: The target compound contains 3 nitrogen atoms within its tricyclic system, distinguishing it from simpler analogs like “(6S)-2,8-diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene” (2 nitrogens) and more complex derivatives like the pentazatricyclo compound (5 nitrogens) .
Bioactivity and Functionalization: Haloxazolam, a benzodiazepine derivative with a similar tricyclic backbone, exhibits biological activity due to its fluorophenyl and bromo substituents, which are absent in the target compound .
Stereochemical Influence: The (4R,6S) configuration of the target compound may confer unique binding properties in chiral environments, a factor absent in non-stereospecific analogs like the diazatricyclo derivative .
Biological Activity
(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a compound of significant interest in medicinal chemistry due to its unique tricyclic structure and potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclo structure that contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Receptor Modulation : It has been identified as a modulator of AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .
- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Neuroprotective Effects : Studies suggest that it may offer neuroprotection in models of neurodegenerative diseases by modulating excitatory neurotransmission .
- Anticancer Activity : Preliminary studies indicate potential anticancer properties through the induction of apoptosis in cancer cell lines .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuroprotection Study : A study demonstrated that administration of the compound in animal models resulted in decreased neuronal damage following ischemic events. Behavioral assays indicated improved cognitive function post-treatment.
- Anticancer Efficacy : In vitro studies showed that this compound effectively reduced cell viability in several cancer cell lines through apoptosis induction mechanisms.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
